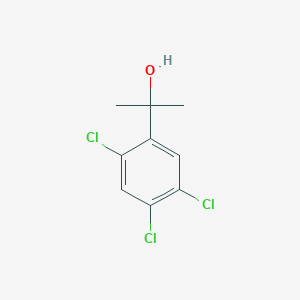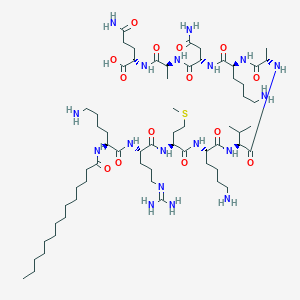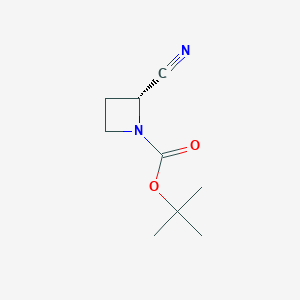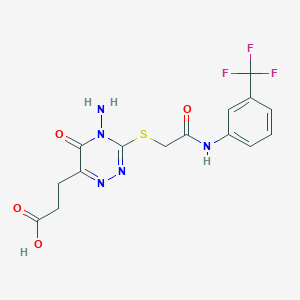
4-cyclopropyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Applications
Research has demonstrated the effectiveness of related compounds in antimicrobial and antioxidant applications. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds within this chemical family showed excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential (K. Raghavendra et al., 2016). This highlights the potential utility of 4-cyclopropyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one in similar applications, given its related chemical structure.
Synthesis and Characterization of Novel Compounds
The synthesis of novel compounds with potential pharmaceutical applications is another significant area of research. For example, the creation of new 1,2,4-triazole derivatives has been explored for their antimicrobial activities. These compounds, synthesized from various ester ethoxycarbonylhydrazones with primary amines, have shown good or moderate activities against test microorganisms, indicating the potential for the development of new antimicrobial agents (H. Bektaş et al., 2007).
Corrosion Inhibition
Another fascinating application area is corrosion inhibition. The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been investigated for its effectiveness in inhibiting the acidic corrosion of mild steel in hydrochloric acid medium. This research demonstrates the potential of triazole derivatives in providing high-efficiency corrosion protection, which could be an area of interest for this compound (F. Bentiss et al., 2009).
Liquid Crystalline Materials
Additionally, research into luminescent liquid crystalline materials incorporating triazole derivatives has been conducted. These materials, exhibiting strong absorption and emission bands, have potential applications in photonic devices and displays. The ability of these compounds to form ambient temperature hexagonal columnar phases and display luminescent properties underscores the versatile applications of triazole derivatives in material science (A. N. & A. V. Adhikari, 2014).
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]-5-thiophen-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-14-8-4-12(5-9-14)15(22)11-20-18(23)21(13-6-7-13)17(19-20)16-3-2-10-25-16/h2-5,8-10,13H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMQHLDRZUTUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)

![4-[benzyl(methyl)amino]-N-(3,5-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2656533.png)

![2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2656535.png)


![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2656542.png)

![N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656546.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2656548.png)


![N-(3-fluoro-4-methylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2656551.png)